N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-10(2)8-15-13-12-9-16-20(14(12)18-19-17-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZISSGRFADWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides, amines; reactions usually occur in polar solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazolo[3,4-d][1,2,3]triazin derivatives exhibit promising anticancer properties. Compounds similar to N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine have been studied for their ability to inhibit cancer cell growth and modulate signaling pathways involved in tumor progression. For instance, studies have shown that certain pyrazolo derivatives can inhibit the growth of human tumor xenografts in vivo by targeting specific kinases involved in cancer cell proliferation .
2. Inhibition of Kinases
The compound has been identified as a potential inhibitor of various kinases, including the p38 mitogen-activated protein kinase. This inhibition is crucial for developing therapies targeting inflammatory diseases and cancers where these kinases are overactive . The structure of this compound allows for modifications that enhance its selectivity and potency against these targets.
Agricultural Applications
1. Antifungal Properties
this compound derivatives have shown antifungal activity against several phytopathogenic fungi. Research indicates that similar compounds can inhibit mycelial growth of fungi such as Fusarium oxysporum and Rhizoctonia solani, making them potential candidates for agricultural fungicides . The mechanism often involves disrupting fungal cell membranes or inhibiting essential enzymatic pathways within the fungi.
2. Herbicidal Activity
Certain pyrazolo derivatives have been explored for their herbicidal properties. They can act as inhibitors of specific enzymes involved in plant growth regulation, thus offering a method for controlling unwanted vegetation without harming crops . The versatility of the pyrazolo framework allows for the design of compounds tailored to target specific weeds while minimizing environmental impact.
Summary of Findings
Mechanism of Action
The mechanism of action of N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to the disruption of cell proliferation, making it a potential candidate for anti-cancer therapies . The compound may also interact with other signaling pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Core Structure : Shares the same pyrazolo[3,4-d][1,2,3]triazin-4-amine backbone as the target compound.
- Substituents: Differs in the N4-substituent (pyridin-3-ylmethyl vs. isobutyl).
- Implications : The pyridinylmethyl substituent could improve aqueous solubility but may increase metabolic instability due to enzymatic recognition of the aromatic ring .
5,7-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-amine (a pyrimidine core instead of triazine).
- Substituents : Typically substituted at the 5- and 7-positions with groups like halogens or alkyl chains.
- Therapeutic Relevance: These derivatives are potent CFTR potentiators used in treating cystic fibrosis and related disorders.
Energetic Compounds (e.g., DNTF)
- Core Structure : DNTF (3,4-bis(4’-nitrofurazan-3’-yl)furoxan) features a furazan-oxygen-furazan scaffold, contrasting with the pyrazolo-triazine system.
- Functional Differences: While DNTF is optimized for high energy density and stability in explosives, the target compound’s design prioritizes pharmacological activity. This highlights how minor structural variations (e.g., nitrogen placement, substituents) drastically alter application .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The isobutyl group in the target compound may enhance membrane permeability compared to pyridinylmethyl analogs, favoring central nervous system (CNS) targeting. However, reduced polarity could limit solubility in aqueous environments .
- Thermal Stability : While DNTF exhibits decomposition at 253.56°C , pyrazolo-triazine derivatives are generally stable under physiological conditions, making them suitable for drug development.
- Therapeutic Versatility : The pyrazolo-triazine scaffold’s adaptability (via substituent modifications) positions it as a promising candidate for treating CFTR-associated diseases, analogous to pyrazolo-pyrimidine derivatives .
Biological Activity
N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound belonging to the class of pyrazolo[3,4-d][1,2,3]triazines. This class is recognized for its diverse biological activities, including anticancer and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by synthesized data and relevant studies.
Overview of Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Anticancer Activity : Research indicates that compounds within the pyrazolo[3,4-d][1,2,3]triazine class exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism often involves interaction with specific enzymes or receptors that lead to alterations in cellular processes such as apoptosis and autophagy.
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : It may act as an inhibitor of certain kinases or other enzymes involved in cancer progression.
- Induction of Apoptosis : Studies suggest that this compound can promote apoptosis in cancer cells by activating caspases (e.g., caspase 3/7) and modulating pathways involving p53 and NF-kB .
Anticancer Studies
A notable study evaluated the anticancer potential of related pyrazolo compounds against breast cancer cell lines MCF-7 and MDA-MB-231. The findings showed that these compounds could induce apoptosis and inhibit cell proliferation more effectively than standard chemotherapeutics like cisplatin. The most active derivatives demonstrated increased expression of pro-apoptotic factors and reduced levels of anti-apoptotic proteins .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-isobutyl... | 0.25 | Induces apoptosis via caspase activation |
| Related Compound 1 | 0.15 | Inhibits NF-kB; promotes p53 expression |
| Related Compound 2 | 0.30 | Triggers autophagy through beclin-1 |
Inflammatory Response
In addition to anticancer properties, pyrazolo compounds have shown promise in reducing inflammatory responses. For instance, they can inhibit the production of pro-inflammatory cytokines like TNF-alpha in vitro .
Case Studies
- Case Study on Breast Cancer : A series of experiments involving MCF-7 cells treated with N-isobutyl derivatives demonstrated a dose-dependent increase in apoptosis markers after 48 hours of treatment. The study confirmed that these compounds could significantly reduce cell viability compared to untreated controls .
- Anti-inflammatory Effects : Another study highlighted the ability of related pyrazolo compounds to inhibit LPS-induced nitric oxide production in macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
